molecular formula C14H16ClNO B1466272 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride CAS No. 1354951-68-0

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride

Cat. No.: B1466272
CAS No.: 1354951-68-0
M. Wt: 249.73 g/mol
InChI Key: KNWHTFLJVUPYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO and its molecular weight is 249.73 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome c oxidase and Na+, K±ATPase, which are crucial for cellular respiration and ion transport, respectively . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a role in reducing oxidative stress within cells . Additionally, this compound can modulate the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses . Additionally, this compound can activate signaling pathways such as the Akt pathway, which promotes cell survival and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under normal storage conditions, but its activity can degrade over extended periods or under specific conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are crucial for understanding the potential long-term applications of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound can exert beneficial effects such as neuroprotection and anti-inflammatory actions . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes such as cytochrome c oxidase and Na+, K±ATPase . These interactions can lead to changes in cellular energy metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it interacts with biomolecules and modulates cellular processes . Post-translational modifications and targeting signals may direct this compound to particular subcellular locations, influencing its efficacy and specificity in biochemical reactions.

Properties

IUPAC Name

3-(naphthalen-1-ylmethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13;/h1-7,13,15H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWHTFLJVUPYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.